molecular formula C15H13F2NO2 B7974853 Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate

Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate

Cat. No.: B7974853
M. Wt: 277.27 g/mol
InChI Key: JGABLQIKOFIWLI-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluorophenyl group attached to the nicotinate structure

Preparation Methods

The synthesis of Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of nicotinate derivatives with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate can be compared with other nicotinate derivatives such as:

    Ethyl 6-phenyl-2-methylnicotinate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    Ethyl 6-(2,4-dichlorophenyl)-2-methylnicotinate: Contains chlorine atoms instead of fluorine, which affects its electronic properties and interactions with biological targets.

    Mthis compound: The ethyl ester is replaced with a methyl ester, influencing its solubility and pharmacokinetic properties.

These comparisons highlight the unique features of this compound, particularly the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(2,4-difluorophenyl)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-3-20-15(19)11-6-7-14(18-9(11)2)12-5-4-10(16)8-13(12)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABLQIKOFIWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from dimethylamino-(2,4-difluorophenyl)-propan-1-one and ethyl 3-aminocrotonate using the general procedure outlined in D18. 1H NMR (250 MHz, CDCl3) δ (ppm): 8.25 (d, 1H), 8.13 (dt, 1H), 7.67 (dd, 1H), 6.86-7.05 (m, 2H), 4.40 (q, 2H), 2.90 (s, 3H), 1.41 (t, 3H).
Name
dimethylamino-(2,4-difluorophenyl)-propan-1-one
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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